![molecular formula C12H20Cl2N2O2 B3148351 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride CAS No. 643087-08-5](/img/structure/B3148351.png)
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride
Übersicht
Beschreibung
“4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 643087-08-5 . It has a molecular weight of 295.21 . This compound is used for proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(4-morpholinyl)ethoxy]aniline dihydrochloride . The InChI code for this compound is 1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H .Physical And Chemical Properties Analysis
The molecular formula of “4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride” is C12H18N2O2•2HCl . It has a molecular weight of 295.21 .Wissenschaftliche Forschungsanwendungen
Inhibition of Src Kinase Activity : A study by Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. This compound showed effectiveness in inhibiting Src-mediated cell proliferation.
Synthesis and Potential Anti-Inflammatory Agents : Research by Varma & Chatterjee (1986) involved the synthesis of compounds, including 4-[4-(2-phenylethenyl) phenyl] thiosemicarbazide, from 4-(2-phenyl-ethenyl) aniline. These compounds were evaluated for their potential anti-inflammatory and central nervous system activities.
Antimicrobial Activity Against Helicobacter pylori : Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines, which showed potent antimicrobial activity against Helicobacter pylori. This research indicates the potential use of related compounds in antimicrobial applications (Khan et al., 2013).
Synthesis of Organosilicon Compounds : Andrianov & Volkova (1958) studied the synthesis of various organosilicon compounds containing amine nitrogen, which could have implications in materials science and organic synthesis (Andrianov & Volkova, 1958).
Phthalocyanine Derivatives for Photodynamic Therapy : Kucińska et al. (2015) synthesized phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, which showed promising results as agents for photodynamic therapy, particularly against prostate and malignant melanoma cancer cell lines (Kucińska et al., 2015).
Gastroprokinetic Activity : A study by Kalo et al. (1995) focused on synthesizing compounds like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, which demonstrated gastroprokinetic activity. This suggests possible applications in gastrointestinal motility disorders (Kalo et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPWSYRLODQJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride | |
CAS RN |
643087-08-5 | |
| Record name | 4-[2-(morpholin-4-yl)ethoxy]aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




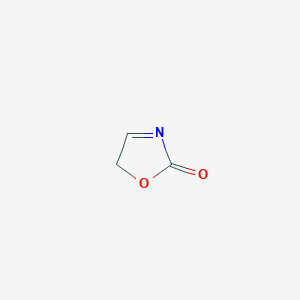
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
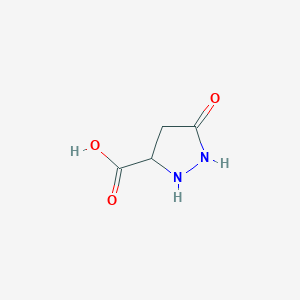
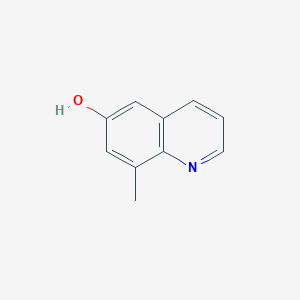

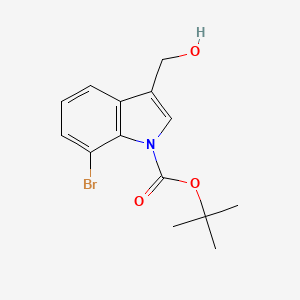

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
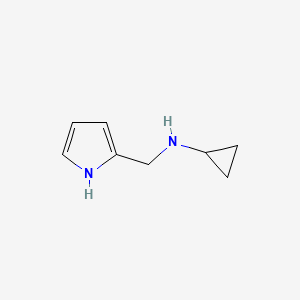
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)
![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)
